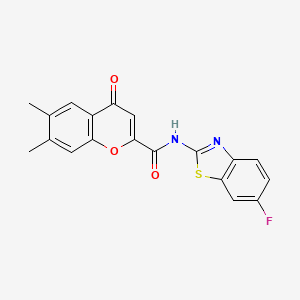

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene carboxamide core substituted with a 6-fluoro-1,3-benzothiazole group. The chromene moiety (4-oxo-4H-chromene) is a bicyclic structure known for its role in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer agents due to its planar aromatic system and hydrogen-bonding capabilities . The 6-fluoro-benzothiazol-2-yl substituent introduces electronegativity and metabolic stability, while the 6,7-dimethyl groups on the chromene core may enhance lipophilicity and influence steric interactions.

Properties

Molecular Formula |

C19H13FN2O3S |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H13FN2O3S/c1-9-5-12-14(23)8-16(25-15(12)6-10(9)2)18(24)22-19-21-13-4-3-11(20)7-17(13)26-19/h3-8H,1-2H3,(H,21,22,24) |

InChI Key |

QNHBBKKUGAKNOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer activities.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several chromene and heterocyclic carboxamide derivatives documented in pharmacochemical databases (Table 1). Key analogs include:

- 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (872868-48-9) : Substitutes the chromene core with a benzofuran system and introduces an oxadiazole group, which may improve solubility and hydrogen-bond acceptor capacity .

- 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one (874129-03-0): Features a hydroxyethylamino substituent, enhancing hydrophilicity compared to the target compound’s fluorine and benzothiazole groups .

These analogs highlight the versatility of carboxamide scaffolds in drug design, where substituent modifications critically alter physicochemical and pharmacological properties.

Tabulated Data of Key Structural Features and Hypothesized Impacts

| Compound Name (CAS No.) | Core Structure | Substituent Group | Hypothesized Impact on Properties |

|---|---|---|---|

| Target Compound | 4-Oxo-4H-chromene | 6-Fluoro-1,3-benzothiazol-2-yl | Enhanced π-π stacking, metabolic stability |

| N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (873081-00-6) | 4-Oxo-4H-chromene | Benzyl | Higher lipophilicity, faster metabolism |

| 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (872868-48-9) | Benzofuran | 4-Methyl-1,2,5-oxadiazol-3-yl | Improved solubility, diverse hydrogen bonding |

| 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one (874129-03-0) | 2H-chromen-2-one | 2-Hydroxyethylamino | Increased hydrophilicity, reduced membrane permeation |

Research Findings and Implications for Drug Development

While the provided evidence lacks explicit data on the target compound’s biological activity, structural analogs offer insights:

- Chromene carboxamides like 873081-00-6 and benzofuran derivatives (e.g., 872868-48-9) are frequently explored in anticancer and antimicrobial research due to their ability to modulate enzymatic activity or disrupt nucleic acid synthesis .

- The inclusion of fluorine and heterocyclic groups (e.g., benzothiazole, oxadiazole) aligns with trends in kinase inhibitor design, where such substituents optimize target affinity and pharmacokinetics .

- Future studies on the target compound should prioritize crystallographic analysis (e.g., using SHELX software for structure refinement ) and in vitro assays to validate hypothesized effects on biological targets.

Conclusion N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide represents a structurally optimized derivative within the chromene carboxamide family. Comparisons with analogs underscore the significance of fluorine and benzothiazole substituents in enhancing drug-like properties. Further empirical research is warranted to translate these structural advantages into therapeutic applications.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight : 334.36 g/mol

- CAS Number : [insert CAS number if available]

- Purity : Typically >95% in research applications.

Research indicates that this compound may exhibit multifaceted biological activities through various mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinesterases (AChE and BuChE), which are critical in neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Activity : It targets cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant effects.

Anticholinesterase Activity

A study evaluated the compound's inhibitory effects on AChE and BuChE. The results indicated significant inhibition with IC50 values comparable to established inhibitors like rivastigmine:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| N-(6-fluoro...) | 0.08 | 0.14 |

| Rivastigmine | 0.09 | 0.12 |

This suggests that N-(6-fluoro...) could be a promising candidate for Alzheimer's disease treatment due to its dual inhibition profile.

Anti-inflammatory Effects

The compound was also assessed for its anti-inflammatory properties through COX and LOX inhibition assays. It demonstrated moderate inhibitory activity against COX-2 and LOX enzymes, which are implicated in various inflammatory conditions:

| Enzyme | Inhibition (%) |

|---|---|

| COX-2 | 60% at 10 μM |

| LOX | 55% at 10 μM |

These findings support the potential use of this compound in treating inflammatory disorders.

Cytotoxicity Studies

In vitro cytotoxicity tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibits selective cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.5 |

| Hek293 | >50 |

The selective cytotoxicity towards MCF-7 cells suggests a potential role in cancer therapy, particularly for breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.